

# First-in-Human Studies of KR31173: Safety and Dosimetry Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | KR31173  |           |
| Cat. No.:            | B1247136 | Get Quote |

A comprehensive search for data on the first-in-human studies of the angiotensin II subtype 1 receptor (AT1R) antagonist, **KR31173**, revealed no publicly available information regarding its safety, tolerability, or radiation dosimetry in human subjects. While preclinical studies have positioned [11C]**KR31173** as a promising radioligand for positron emission tomography (PET) imaging, details of its transition to clinical trials have not been documented in accessible scientific literature or clinical trial registries.

Our investigation sought to provide an in-depth technical guide for researchers and drug development professionals, focusing on quantitative safety and dosimetry data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. However, the absence of human trial data precludes the creation of such a guide.

## **Preclinical Evaluation in Animal Models**

Existing research on [11C]KR31173 is confined to animal models, primarily mice, dogs, and baboons. These studies have demonstrated the radioligand's potential for imaging the renal cortical AT1R.

Key findings from preclinical studies include:

 High Specific Binding: Ex vivo biodistribution studies in mice have shown high specific binding rates of 80-90% in organs rich in AT1 receptors, such as the adrenals, kidneys, lungs, and heart.[1][2]



- Favorable Biodistribution: In dogs, the renal cortex showed significant tissue concentration of
  the radioligand with a high specific binding rate of 95%.[1][2] Similarly, in baboons,
   [11C]KR31173 exhibited high tissue activity and specific binding in the renal cortex.[1][2]
- Receptor Selectivity: The binding of [11C]KR31173 was shown to be selective for the AT1 receptor, as it was not affected by an AT2 receptor antagonist.[1]
- Blood-Brain Barrier: The radioligand does not appear to cross the blood-brain barrier, with undetectable binding in the brain.[1]

These promising preclinical characteristics suggest the suitability of [11C]KR31173 for future human PET imaging studies to investigate the role of AT1R in various physiological and pathological conditions.[1][2]

### The Path to First-in-Human Studies

The transition from preclinical findings to first-in-human trials involves a rigorous regulatory process. This typically includes submitting an Investigational New Drug (IND) application to regulatory bodies like the U.S. Food and Drug Administration (FDA). A crucial component of this application is the assessment of radiation dosimetry to ensure the safety of human participants.

Recent discussions by the FDA suggest a potential shift in the requirements for preclinical dosimetry for certain PET radiopharmaceuticals, which could streamline the development process for new imaging agents.[3] However, for any new agent like **KR31173**, a thorough evaluation of its safety profile in humans remains a critical and mandatory step before it can be widely used in clinical research.

General Workflow for First-in-Human PET Radiopharmaceutical Studies:





Click to download full resolution via product page



Caption: Generalized workflow for the development and first-in-human testing of a new PET radiopharmaceutical.

At present, there is no indication in the public domain that **KR31173** has progressed through these stages to in-human trials. Researchers and professionals interested in the clinical development of **KR31173** are encouraged to monitor clinical trial registries and future publications for any updates.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. PET Imaging of the AT1 receptor with [11C]KR31173 PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Imaging of the AT1 receptor with [11C]KR31173 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- To cite this document: BenchChem. [First-in-Human Studies of KR31173: Safety and Dosimetry Data Not Publicly Available]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247136#first-in-human-studies-of-kr31173-safety-and-dosimetry]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com